molecular formula C11H13N5 B2888758 N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 874780-64-0

N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2888758
CAS No.: 874780-64-0
M. Wt: 215.26
InChI Key: IEISGTUKTKBXKT-UHFFFAOYSA-N
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Description

N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a dimethylphenyl group attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,3-dimethylaniline with cyanuric chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the chlorine atoms in cyanuric chloride by the amine group of 2,3-dimethylaniline. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dimethylphenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted triazine derivatives with varying functional groups.

Scientific Research Applications

N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The triazine ring structure allows for versatile interactions with various biological pathways, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-1,3,5-triazine-2,4-diamine
  • N-(3,5-Dimethylphenyl)-1,3,5-triazine-2,4-diamine
  • N2-(2,3-Dimethylphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

This compound is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity and selectivity.

Properties

IUPAC Name

2-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-7-4-3-5-9(8(7)2)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEISGTUKTKBXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC=NC(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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